molecular formula C14H18N4O4S B2955538 3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N,N-dimethylazetidine-1-sulfonamide CAS No. 1396845-01-4

3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N,N-dimethylazetidine-1-sulfonamide

货号: B2955538
CAS 编号: 1396845-01-4
分子量: 338.38
InChI 键: DYNDBTUIKXUWJB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N,N-dimethylazetidine-1-sulfonamide is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a methoxyphenyl group, and a sulfonamide moiety

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N,N-dimethylazetidine-1-sulfonamide typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the 1,2,4-oxadiazole ring through a cyclization reaction involving a hydrazide and a carboxylic acid derivative. The methoxyphenyl group can be introduced via a nucleophilic substitution reaction. The final step involves the formation of the sulfonamide group through a reaction with a sulfonyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions. Continuous flow chemistry and other advanced techniques may also be employed to scale up the production process.

化学反应分析

Types of Reactions

3-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N,N-dimethylazetidine-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can react with the sulfonamide group.

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of reduced oxadiazole derivatives.

    Substitution: Formation of substituted sulfonamide derivatives.

科学研究应用

3-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N,N-dimethylazetidine-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Medicine: Investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Industry: Used in the development of advanced materials, including polymers and nanomaterials.

作用机制

The mechanism of action of 3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N,N-dimethylazetidine-1-sulfonamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The sulfonamide group can form hydrogen bonds with biological molecules, enhancing its binding affinity. These interactions can lead to the inhibition of enzyme activity or modulation of receptor signaling pathways.

相似化合物的比较

Similar Compounds

  • 3-(2-Methoxyphenyl)propionic acid
  • 2-Methoxyphenyl isocyanate
  • 2-(2-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole

Uniqueness

3-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N,N-dimethylazetidine-1-sulfonamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties

生物活性

The compound 3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N,N-dimethylazetidine-1-sulfonamide is a sulfonamide derivative that incorporates a 1,2,4-oxadiazole ring. This structural motif is associated with various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound based on recent studies and findings.

Chemical Structure and Properties

The molecular formula of the compound is C12H16N4O3SC_{12}H_{16}N_{4}O_{3}S, with a molecular weight of approximately 288.35 g/mol. The structure includes a methoxyphenyl group linked to a 1,2,4-oxadiazole moiety and a dimethylazetidine sulfonamide group.

Antimicrobial Activity

Research has demonstrated that sulfonamide derivatives exhibit significant antimicrobial properties. A study by Selvaraj et al. synthesized various oxadiazole-containing sulfonamides and evaluated their in vitro antimicrobial activity. The results indicated that several compounds showed promising antibacterial effects against various strains of bacteria, with some exhibiting lower Minimum Inhibitory Concentrations (MICs) compared to standard antibiotics .

CompoundMIC (µg/mL)Comparison
Compound A50Standard: 100
Compound B25Standard: 50
Compound C75Standard: 150

Anti-inflammatory Activity

The anti-inflammatory potential of this compound was assessed in vitro using various models. The results indicated that it effectively inhibited pro-inflammatory cytokines and enzymes involved in inflammation pathways. Specifically, compounds derived from the oxadiazole series showed IC50 values lower than that of diclofenac, a common anti-inflammatory drug .

CompoundIC50 (µg/mL)Reference Drug
Compound D110Diclofenac: 157
Compound E111Diclofenac: 157

Anticancer Activity

Sulfonamide derivatives have also been explored for their anticancer properties. The oxadiazole ring has been linked to enhanced cytotoxicity against cancer cell lines. For instance, studies have shown that certain derivatives exhibit selective cytotoxic effects on cancer cells while sparing normal cells .

Case Studies

  • Antimicrobial Study : A recent investigation into the antimicrobial efficacy of various oxadiazole derivatives revealed that certain compounds significantly inhibited the growth of resistant bacterial strains. The study utilized both in vitro assays and molecular docking studies to elucidate the binding interactions between the compounds and bacterial enzymes .
  • Anti-inflammatory Mechanism : Another study focused on the anti-inflammatory mechanisms of oxadiazole sulfonamides. It was found that these compounds inhibited the NF-kB signaling pathway, which is crucial in mediating inflammatory responses .
  • Cytotoxicity Assessment : A cytotoxicity assay conducted on different cancer cell lines demonstrated that some derivatives of this compound could induce apoptosis through the intrinsic pathway, highlighting their potential as anticancer agents .

常见问题

Q. Basic: What are the optimized synthetic routes for 3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N,N-dimethylazetidine-1-sulfonamide, and how are intermediates validated?

Answer:
The synthesis typically involves multi-step reactions:

Oxadiazole ring formation : React 2-methoxybenzoic acid with thiosemicarbazide under acidic conditions (e.g., polyphosphoric acid) to form the 1,2,4-oxadiazole core .

Sulfonamide coupling : Introduce the azetidine-sulfonamide moiety using N,N-dimethylazetidine-1-sulfonamide and a coupling agent (e.g., EDC/HOBT) in anhydrous dichloromethane (DCM) with triethylamine as a base .

Intermediate validation : Confirm intermediates via LC-MS (to track mass transitions) and 1H^1H-NMR (to verify substitution patterns, e.g., methoxy protons at δ 3.8–4.0 ppm) .

Key optimization parameters :

  • Solvent choice (DCM for sulfonamide coupling vs. DMF for cyclization steps).
  • Temperature control (0–5°C for sulfonamide activation to minimize side reactions) .

Q. Basic: How to resolve discrepancies in biological activity data across different assays (e.g., enzyme inhibition vs. cellular efficacy)?

Answer:
Contradictions often arise from assay conditions:

  • Enzyme inhibition assays (e.g., fluorescence-based kinase assays) may show IC50_{50} values <1 μM, while cell-based assays (e.g., proliferation inhibition in cancer lines) might require higher concentrations (IC50_{50} >10 μM) due to poor membrane permeability .
    Troubleshooting steps :

Assess logP (computational tools like Molinspiration) to evaluate lipophilicity; optimize via prodrug strategies if logP <2.

Use LC-MS/MS to quantify intracellular concentrations and confirm target engagement .

Validate off-target effects via kinome-wide profiling (e.g., Eurofins KinaseProfiler) .

Q. Advanced: What strategies address regioselectivity challenges during 1,2,4-oxadiazole ring formation?

Answer:
Regioselectivity is influenced by:

  • Precursor functionalization : Use 2-methoxybenzoyl chloride instead of carboxylic acid derivatives to favor 5-substituted oxadiazoles (steric hindrance at position 3) .
  • Catalytic additives : Add Cu(I) salts (e.g., CuCl) to promote cyclization at lower temperatures (60°C vs. 120°C), reducing side-product formation .
    Analytical validation :
  • X-ray crystallography (e.g., CCDC deposition) to confirm substitution patterns .
  • 13C^{13}\text{C}-NMR to distinguish C3 vs. C5 substitution (C5 oxadiazole carbons resonate at δ 165–170 ppm) .

Q. Advanced: How to design structure-activity relationship (SAR) studies for sulfonamide derivatives targeting enzyme inhibition?

Answer:
SAR design principles :

Core modifications : Compare oxadiazole vs. triazole cores (e.g., replace 1,2,4-oxadiazole with 1,2,4-triazole to assess hydrogen-bonding differences) .

Substituent effects : Systematically vary methoxy groups (e.g., 2-methoxy vs. 3-methoxy phenyl) to map steric/electronic requirements .

Sulfonamide optimization : Test N-methyl vs. N-cyclopropyl groups to modulate pharmacokinetics .
Methodology :

  • Molecular docking (AutoDock Vina) to predict binding poses against target enzymes (e.g., carbonic anhydrase IX) .
  • Free-energy perturbation (FEP) calculations to quantify substituent contributions to binding affinity .

Q. Basic: What analytical techniques are critical for purity assessment and structural elucidation?

Answer:
Purity validation :

  • HPLC-UV/ELSD (≥95% purity threshold; C18 column, acetonitrile/water gradient) .
  • Elemental analysis (deviation ≤0.4% for C, H, N) .
    Structural confirmation :
  • HRMS-ESI : Exact mass matching (e.g., [M+H]+^+ calculated for C16_{16}H19_{19}N4_4O4_4S: 387.1122) .
  • 2D-NMR (HSQC, HMBC) to assign azetidine ring protons and sulfonamide connectivity .

Q. Advanced: How to mitigate metabolic instability in preclinical studies?

Answer:
Metabolic hotspots :

  • Oxadiazole ring : Prone to hydrolysis in microsomal assays. Mitigate via fluorination (e.g., replace methoxy with CF3_3) .
  • Sulfonamide group : Susceptible to glucuronidation. Introduce steric hindrance (e.g., N,N-diethyl vs. N,N-dimethyl) .
    Experimental workflow :

Liver microsome assays (human/rat) with LC-MS metabolite ID.

CYP450 inhibition screening to avoid off-target interactions .

Q. Basic: What safety protocols are recommended for handling azetidine-sulfonamide derivatives?

Answer:

  • PPE : Nitrile gloves, lab coat, and safety goggles (azetidine rings may release irritants upon degradation) .
  • Waste disposal : Neutralize sulfonamide-containing waste with 10% NaOH before aqueous disposal .
  • Acute toxicity : Refer to GHS Category 5 (LD50_{50} >2000 mg/kg in rodents; still handle with caution) .

属性

IUPAC Name

3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N,N-dimethylazetidine-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O4S/c1-17(2)23(19,20)18-8-10(9-18)14-15-13(16-22-14)11-6-4-5-7-12(11)21-3/h4-7,10H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYNDBTUIKXUWJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CC(C1)C2=NC(=NO2)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。